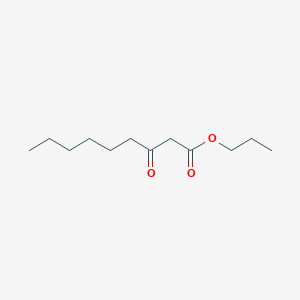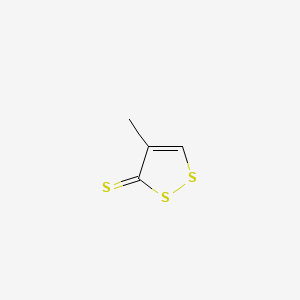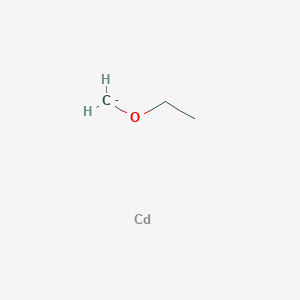
Cadmium;methanidyloxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium;methanidyloxyethane is a chemical compound that combines cadmium with methanidyloxyethane Cadmium is a transition metal with the chemical symbol Cd and atomic number 48 It is known for its toxicity and is used in various industrial applications Methanidyloxyethane is an organic compound that contains a methanidyloxy group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cadmium;methanidyloxyethane typically involves the reaction of cadmium salts with methanidyloxyethane under controlled conditions. One common method is the co-precipitation technique, where cadmium chloride (CdCl₂) is reacted with methanidyloxyethane in an aqueous solution. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of advanced techniques like hydrothermal synthesis can also be employed to produce this compound with specific properties .
Chemical Reactions Analysis
Types of Reactions
Cadmium;methanidyloxyethane undergoes various chemical reactions, including:
Oxidation: Cadmium in the compound can be oxidized to form cadmium oxide (CdO).
Reduction: The compound can be reduced under specific conditions to yield elemental cadmium.
Substitution: Methanidyloxyethane groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Halogens or other electrophiles in the presence of catalysts.
Major Products Formed
Oxidation: Cadmium oxide (CdO).
Reduction: Elemental cadmium (Cd).
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cadmium;methanidyloxyethane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of cadmium;methanidyloxyethane involves its interaction with cellular components and molecular pathways. Cadmium ions can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. The compound can also interfere with calcium signaling and disrupt cellular homeostasis. Additionally, this compound can bind to proteins and enzymes, altering their function and leading to various toxic effects .
Comparison with Similar Compounds
Similar Compounds
Cadmium oxide (CdO): A common cadmium compound used in various industrial applications.
Cadmium sulfide (CdS): Used in pigments and as a semiconductor material.
Cadmium chloride (CdCl₂): Employed in electroplating and as a reagent in chemical synthesis
Uniqueness
Cadmium;methanidyloxyethane is unique due to its combination of cadmium and methanidyloxyethane, which imparts distinct chemical and physical properties.
Properties
CAS No. |
5274-90-8 |
|---|---|
Molecular Formula |
C3H7CdO- |
Molecular Weight |
171.50 g/mol |
IUPAC Name |
cadmium;methanidyloxyethane |
InChI |
InChI=1S/C3H7O.Cd/c1-3-4-2;/h2-3H2,1H3;/q-1; |
InChI Key |
OGBVGLHUNYJYMY-UHFFFAOYSA-N |
Canonical SMILES |
CCO[CH2-].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


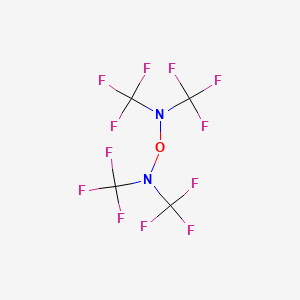
![Formamide,3-dimethyl-1-triazenyl)phenyl]-](/img/structure/B14738586.png)
![3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one](/img/structure/B14738599.png)
![[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate](/img/structure/B14738602.png)
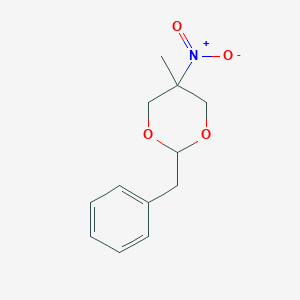
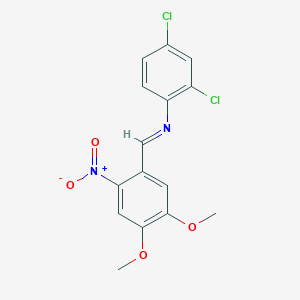

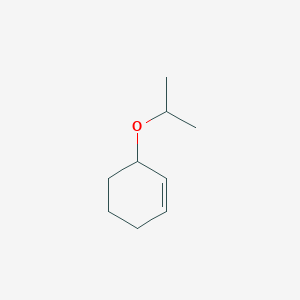
![2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid](/img/structure/B14738626.png)
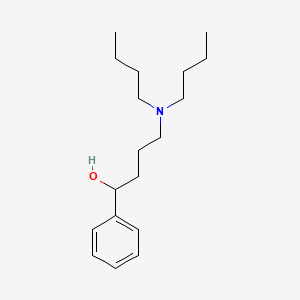
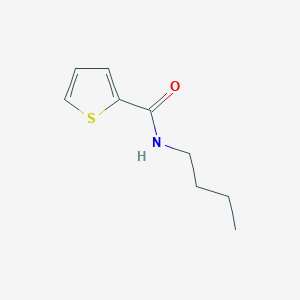
![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)
